molecular formula C6H4N6 B13103808 7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile CAS No. 28524-59-6

7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile

Cat. No.: B13103808
CAS No.: 28524-59-6
M. Wt: 160.14 g/mol
InChI Key: QUGGYGUNIQTSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and diverse biological properties. This compound is part of the triazolopyrimidine family, which is known for its pharmaceutical relevance, including anti-parasitic, antimicrobial, anticancer, and antibiotic activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydroxide (NaOH), cesium carbonate (Cs₂CO₃)

    Solvents: Ethanol, dicationic molten salts

    Catalysts: Dicationic molten salts, ultrasound irradiation

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which have significant pharmaceutical applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for various enzymes and receptors, including JAK1, JAK2, and RORγt . These interactions lead to the modulation of biological pathways, resulting in its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form condensed heterocycles and its diverse range of applications make it a valuable compound in both research and industry .

Biological Activity

7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications.

  • IUPAC Name : this compound
  • CAS Number : 28524-64-3
  • Molecular Formula : C6H4N6
  • Molecular Weight : 160.14 g/mol

Synthesis

The compound can be synthesized through various methods, including one-pot reactions involving multiple components. For instance, a study detailed a three-component synthesis that yielded good results under specific conditions using NaOH as a catalyst .

Anticancer Activity

Research has shown that derivatives of 7-amino-[1,2,4]triazolo[4,3-a]pyrimidine exhibit potent antiproliferative effects against various cancer cell lines. One notable study reported the synthesis of several derivatives and their evaluation against A549 (lung), PC-3 (prostate), HCT116 (colon), MCF-7 (breast), and MDA-MB-231 (breast) cancer cells. The most active compound demonstrated IC50 values ranging from 0.16 to 0.70 μM across these cell lines .

Cell Line IC50 (μM)
A5490.16
PC-30.30
HCT1160.51
MCF-70.30
MDA-MB-2310.70

The mechanism of action appears to involve the inhibition of PLK1 (Polo-like kinase 1), which is crucial for cell division and proliferation. Further investigations revealed that these compounds could induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting tumor cell migration .

Antiviral Activity

In addition to anticancer properties, certain derivatives have shown antiviral activity against SARS-CoV-2. In vitro studies indicated that compounds based on this scaffold exhibited lower IC50 values compared to standard treatments like Lopinavir, showcasing promising selectivity indices .

Compound IC50 (μM) Selectivity Index
7c1.271
7d2.34130
Lopinavir5.2468.57

Anti-inflammatory Activity

Other studies have highlighted the anti-inflammatory potential of related compounds within the triazolo-pyrimidine family. For example, specific derivatives demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the triazolo-pyrimidine structure affect biological activity. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced potency against both cancer and viral targets .

Case Studies

  • Anticancer Mechanism Study : A derivative was shown to significantly inhibit the proliferation of A549 cells while inducing apoptosis through mitochondrial pathways.
  • Antiviral Efficacy Study : Compounds were tested against SARS-CoV-2 main protease with promising results that suggest further development for therapeutic use.

Properties

CAS No.

28524-59-6

Molecular Formula

C6H4N6

Molecular Weight

160.14 g/mol

IUPAC Name

7-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C6H4N6/c7-1-4-2-12-3-9-11-6(12)10-5(4)8/h2-3H,(H2,8,10,11)

InChI Key

QUGGYGUNIQTSCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=NN=CN21)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.